(E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide
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Overview
Description
(E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the cyclobutylmethylamine intermediate, which is then reacted with 2-chlorobenzaldehyde to form the corresponding imine. This imine is subsequently reduced to the amine, which is then coupled with (E)-3-(2-chlorophenyl)prop-2-enoic acid under amide bond-forming conditions. The reaction conditions often involve the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
(E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-Bromophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide
- (E)-3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide
- (E)-3-(2-Methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide
Uniqueness
What sets (E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the morpholin-4-ylcyclobutyl group. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-16-5-2-1-4-15(16)6-7-17(22)20-14-18(8-3-9-18)21-10-12-23-13-11-21/h1-2,4-7H,3,8-14H2,(H,20,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMPYZWYOPPVKD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C=CC2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CNC(=O)/C=C/C2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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